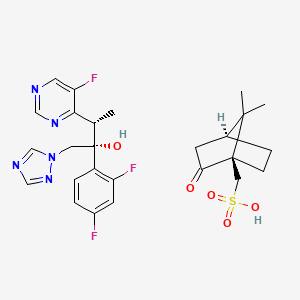

Voriconazole camphor sulfonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

CAS No. |

188416-34-4 |

|---|---|

Molecular Formula |

C26H30F3N5O5S |

Molecular Weight |

581.6 g/mol |

IUPAC Name |

(2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol;[(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid |

InChI |

InChI=1S/C16H14F3N5O.C10H16O4S/c1-10(15-14(19)5-20-7-22-15)16(25,6-24-9-21-8-23-24)12-3-2-11(17)4-13(12)18;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h2-5,7-10,25H,6H2,1H3;7H,3-6H2,1-2H3,(H,12,13,14)/t10-,16+;7-,10-/m00/s1 |

InChI Key |

AMYMCJHOGKVJHB-CRFUWKMFSA-N |

Isomeric SMILES |

C[C@@H](C1=NC=NC=C1F)[C@](CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O.CC1([C@H]2CC[C@@]1(C(=O)C2)CS(=O)(=O)O)C |

Canonical SMILES |

CC(C1=NC=NC=C1F)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O.CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C |

Origin of Product |

United States |

The Significance of Diastereomeric Salts in Active Pharmaceutical Ingredient Development

The development of a stable and effective API often involves the formation of salts. Salt formation can significantly improve the physicochemical properties of a drug, such as its solubility, stability, and bioavailability. nih.gov In the case of chiral compounds, the formation of diastereomeric salts is a classical and widely used method for chiral resolution. wikipedia.orgacs.org

A racemic mixture, which contains equal amounts of both enantiomers of a chiral compound, cannot be separated by conventional methods like crystallization because enantiomers have identical physical properties. libretexts.org However, by reacting the racemic mixture with a single enantiomer of a chiral resolving agent, a pair of diastereomeric salts is formed. libretexts.org These diastereomers, unlike enantiomers, have different physical properties, including solubility, which allows for their separation by fractional crystallization. wikipedia.orglibretexts.org Once separated, the desired enantiomer can be recovered by removing the resolving agent. wikipedia.org

The choice of the resolving agent is crucial and depends on several factors, including its availability, cost, and the efficiency with which it forms separable diastereomeric salts. libretexts.org Commonly used chiral resolving agents include chiral acids like tartaric acid and camphorsulfonic acid, and chiral bases such as brucine (B1667951) and strychnine. libretexts.org The successful application of this technique hinges on the differential solubility of the resulting diastereomeric salts, a factor that is often determined through empirical screening. wikipedia.orgrsc.org

| Resolving Agent | Type | Used to Resolve | Example Application |

|---|---|---|---|

| (+)-Tartaric acid | Acid | Racemic bases | Resolution of various amines |

| (-)-Malic acid | Acid | Racemic bases | Separation of chiral amines |

| (+)-Camphor-10-sulfonic acid | Acid | Racemic bases | Resolution of voriconazole (B182144) researchgate.netgoogle.com |

| Brucine | Base | Racemic acids | Separation of chiral carboxylic acids |

| Strychnine | Base | Racemic acids | Resolution of acidic compounds |

The Role of Voriconazole Camphor Sulfonate As a Chiral Resolution Intermediate

Strategies for Racemic Voriconazole Resolution

The separation of enantiomers from a racemic mixture, a process known as resolution, is a critical step in the synthesis of many chiral drugs, including Voriconazole. wikipedia.org For Voriconazole, this is typically achieved by reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. libretexts.org These diastereomers, having different physical properties, can then be separated. libretexts.org

Application of Chiral Resolving Acids in Diastereomeric Salt Formation

A common and effective method for the resolution of racemic Voriconazole involves the use of chiral resolving acids to form diastereomeric salts. wikipedia.orgbuchler-gmbh.com These salts, composed of the two enantiomers of Voriconazole and a single enantiomer of the chiral acid, exhibit different solubilities, allowing for their separation through crystallization. wikipedia.org

(1R)-(-)-10-Camphorsulfonic acid (CSA) is a widely employed resolving agent in the synthesis of Voriconazole. google.comjustia.com The reaction of racemic Voriconazole with (1R)-(-)-10-camphorsulfonic acid leads to the formation of Voriconazole (1R)-(-)-10-camphorsulfonate. google.comgoogle.com This diastereomeric salt can then be isolated and purified. Subsequent treatment of the purified salt with a base, such as aqueous sodium bicarbonate, liberates the desired (2R,3S)-enantiomer of Voriconazole. justia.com

The resolution process can yield Voriconazole (1R)-(-)-10-camphorsulfonate with high enantiomeric and chemical purity, often exceeding 95%. google.com Different crystalline forms of the salt, such as Form A and Form B, have been identified. google.com For instance, resolution in a mixture of acetone and methanol (B129727) can produce Voriconazole (1R)-(-)-10-camphorsulfonate as a crystalline solid. google.com

Table 1: Resolution of Racemic Voriconazole with (1R)-(-)-10-Camphorsulfonic Acid

| Resolving Agent | Product | Key Process Steps | Noteworthy Outcomes |

|---|---|---|---|

| (1R)-(-)-10-Camphorsulfonic Acid | Voriconazole (1R)-(-)-10-camphorsulfonate | Reaction with racemic Voriconazole, crystallization, and isolation. google.comjustia.com | High enantiomeric purity (>95%) can be achieved. google.com |

While the use of (1R)-(-)-10-Camphorsulfonic acid is well-documented, L-Camphorsulfonic acid also serves as a resolving agent in the synthesis of Voriconazole. The fundamental principle remains the same: the formation of diastereomeric salts that can be separated based on their differential solubility.

Optimization of Solvent Systems for Resolution and Crystallization

The choice of solvent system is a critical parameter that significantly influences the efficiency of the resolution and the yield and purity of the desired diastereomeric salt. google.com

Mixed solvent systems, particularly combinations of methanol and acetone, have been effectively used for the resolution of racemic Voriconazole. google.com For example, a mixture of acetone and methanol (e.g., a 3:1 ratio) has been utilized to carry out the resolution with (1R)-(-)-10-camphorsulfonic acid. google.com The specific ratio and conditions can be adjusted to optimize the crystallization of the desired diastereomer.

In addition to alcohol-based systems, mixtures of water and acetone have also been explored for the crystallization and purification processes related to Voriconazole synthesis. google.com The polarity and solvating properties of water-acetone mixtures can be fine-tuned by varying the composition to achieve optimal separation of the diastereomeric salts.

Table 2: Solvent Systems in Voriconazole Resolution

| Solvent System | Application | Observations |

|---|---|---|

| Methanol-Acetone | Resolution of racemic Voriconazole with (1R)-(-)-10-camphorsulfonic acid. google.com | A 3:1 acetone to methanol ratio has been documented for successful resolution. google.com |

Isopropanol (B130326) for Recrystallization Processes

In the synthesis of voriconazole, the formation of a diastereomeric salt, this compound, is a key purification step. Isopropanol is a frequently utilized solvent for the recrystallization of this salt, a process that significantly enhances its purity. google.comgoogle.com

The recrystallization procedure typically involves dissolving the crude this compound in isopropanol at an elevated temperature to create a saturated solution. This is followed by a controlled cooling phase, which induces the crystallization of the desired, more abundant diastereomer, leaving the more soluble diastereomer and other impurities in the mother liquor. The efficiency of this purification is contingent on the differential solubility of the diastereomers in isopropanol at various temperatures. A notable temperature gradient between dissolution and crystallization is advantageous for maximizing the yield of the purified salt.

Following crystallization, the solid is separated from the liquid, effectively removing the dissolved impurities. This recrystallization step is critical for achieving the high purity of this compound required for its subsequent conversion into the final active pharmaceutical ingredient (API). google.comgoogle.com

Isolation and Purification Techniques for this compound

The isolation and purification of this compound are pivotal to ensuring the final API meets stringent pharmaceutical quality standards. google.comgoogle.comsciensage.info These steps are implemented after the initial formation of the salt from racemic voriconazole.

Filtration and Drying Methodologies

Once crystallization is complete, the solid this compound is separated from the mother liquor by filtration. Standard industrial and laboratory filtration techniques, such as vacuum or pressure filtration, are employed for this purpose. The primary objective is the efficient separation of the crystalline solid from the impurity-laden solvent.

The resulting filter cake retains residual solvent that must be removed through a drying process. Drying is commonly performed under vacuum at controlled temperatures to prevent thermal degradation of the compound. google.comgoogle.com The process is monitored until the residual solvent content is reduced to a level that complies with pharmacopeial standards. google.com

Recrystallization Procedures for Enhanced Purity

To attain the high purity necessary for pharmaceutical use, one or more recrystallization steps are often required. sciensage.info This involves dissolving the isolated this compound in a suitable solvent, such as isopropanol, and repeating the crystallization process. google.com Each cycle of recrystallization further refines the product by removing occluded impurities. The purity of the salt is typically monitored using analytical methods like high-performance liquid chromatography (HPLC) to quantify any remaining impurities. google.com

For instance, a described method involves reacting racemic voriconazole with (1R)-(-)-10-camphorsulfonic acid in methanol, followed by isolation and recrystallization of the resulting this compound salt from isopropanol to achieve a product of high purity. google.com

Table 1: Recrystallization Process Parameters

| Parameter | Description |

| Solvent | Isopropanol google.com |

| Process | Dissolution of crude this compound at elevated temperature followed by controlled cooling to induce crystallization. |

| Outcome | Enhanced purity of the final this compound salt. |

Conversion of this compound to Voriconazole

The formation of the camphor sulfonate salt is an intermediate and crucial step for the purification of voriconazole. After achieving the desired purity, this salt is converted back into the voriconazole free base. google.comgoogle.comgoogle.com

Hydrolysis with Aqueous Alkaline Solutions

The conversion of this compound to voriconazole is typically achieved through hydrolysis using an aqueous alkaline solution. google.comgoogle.comgoogle.com This chemical reaction breaks the ionic bond between the basic voriconazole and the acidic camphorsulfonic acid.

The purified salt is suspended in a mixture of water and a suitable organic solvent. An aqueous solution of a base, such as sodium bicarbonate, sodium hydroxide (B78521), or potassium carbonate, is then added. google.comgoogle.com This neutralizes the camphorsulfonic acid, forming a water-soluble salt and liberating the voriconazole free base, which is largely insoluble in the aqueous phase.

Following complete hydrolysis, the solid voriconazole is isolated by filtration. The collected solid is washed with water to remove any residual water-soluble salts and impurities. A final drying step yields the pure voriconazole API. google.comgoogle.com

Table 2: Hydrolysis Reaction Components

| Component | Role | Examples |

| Starting Material | The purified diastereomeric salt. | This compound |

| Solvent System | To facilitate the reaction and subsequent phase separation. | Water and an organic solvent (e.g., dichloromethane, ethyl acetate) google.compatsnap.com |

| Alkaline Solution | To neutralize the camphorsulfonic acid and liberate the free base. | Sodium Bicarbonate, Sodium Hydroxide, Potassium Carbonate google.comgoogle.com |

| Final Product | The active pharmaceutical ingredient. | Voriconazole |

Solid State Characterization and Polymorphism of Voriconazole Camphor Sulfonate

Identification and Characterization of Crystalline Forms

The crystalline structure of a pharmaceutical intermediate is a crucial determinant of its physical and chemical properties. In the case of voriconazole (B182144) camphor (B46023) sulfonate, distinct polymorphic forms have been identified, each with a unique set of characteristics.

Novel Polymorphic Forms of Voriconazole (1R)-(-)-10-Camphor Sulfonate (e.g., Form B)

While a crystalline form of Voriconazole (1R)-(-)-10-camphorsulfonate, designated as Form A, has been known, a novel polymorphic form, termed Form B, has been discovered. google.com This new crystalline form is of significant interest as it presents an alternative solid-state arrangement of the voriconazole and camphor sulfonate ions in the crystal lattice. The discovery of Form B highlights the polymorphic nature of this salt and underscores the importance of controlling crystallization conditions to obtain a desired solid form. google.com The process to obtain Form B involves drying wet Voriconazole (1R)-(-)-10-camphorsulfonate at a temperature between 50 and 60°C under vacuum. google.com

Description of Existing Crystal Structures and Data Repositories

The crystal structure of Voriconazole (1R)-(-)-10-camphorsulfonate has been previously described in the scientific literature. google.com Information regarding its three-dimensional arrangement of atoms can be accessed through crystallographic databases. Specifically, the Cambridge Crystallographic Data Centre (CCDC) serves as a repository for such data, where the entry for Voriconazole (1R)-(-)-10-camphorsulfonate can be found under the reference code TUPFOZ. google.com This allows researchers to retrieve detailed information on bond lengths, bond angles, and unit cell dimensions, which are fundamental to understanding the solid-state chemistry of the compound. The crystal structure data enables the simulation of theoretical X-ray powder diffraction patterns, which can be compared with experimental data to identify and characterize different polymorphic forms. google.com

Advanced Spectroscopic and Diffraction Analyses for Solid-State Properties

A comprehensive understanding of the solid-state properties of voriconazole camphor sulfonate polymorphs is achieved through the application of various analytical techniques. These methods provide detailed information on the crystallinity, structural fingerprint, and thermal behavior of the different forms.

X-Ray Powder Diffractometry (XRPD) for Crystalline Pattern Analysis

X-ray powder diffractometry (XRPD) is a primary technique for distinguishing between different crystalline forms of a substance. Each polymorph exhibits a unique XRPD pattern, which serves as a fingerprint for its solid-state structure. For Voriconazole (1R)-(-)-10-camphorsulfonate, both Form A and Form B have been characterized by their distinct XRPD patterns.

The XRPD pattern of Form A is characterized by prominent peaks at specific 2θ angles.

| Form A Characteristic Peaks (2θ ± 0.2°) |

| 6.4° |

| 9.7° |

| 12.8° |

| 15.4° |

| 17.4° |

| 20.0° |

| 27.4° |

| 27.9° |

Additional peaks for Form A are also observed at other angles. google.com

Similarly, Form B is identified by its unique set of characteristic peaks in the XRPD pattern.

| Form B Characteristic Peaks (2θ ± 0.2°) |

| 6.4° |

| 7.4° |

| 14.1° |

| 14.7° |

| 14.9° |

| 20.6° |

| 24.3° |

| 24.6° |

Further peaks for Form B have also been reported. google.com The differences in the peak positions and intensities between the XRPD patterns of Form A and Form B provide conclusive evidence of their distinct crystalline structures. google.com

Infrared (IR) Spectroscopy for Structural Fingerprinting

Infrared (IR) spectroscopy is another valuable tool for characterizing the polymorphic forms of this compound. The IR spectrum provides information about the vibrational modes of the molecules in the crystal lattice. Differences in the crystal packing and intermolecular interactions between polymorphs lead to distinct IR spectra. Both Form A and Form B of Voriconazole (1R)-(-)-10-camphorsulfonate have been analyzed using IR spectroscopy, and their respective spectra serve as unique structural fingerprints. google.com

Differential Scanning Calorimetry (DSC) for Thermal Behavior

Differential Scanning Calorimetry (DSC) is employed to investigate the thermal properties of the different polymorphic forms, such as melting points and phase transitions. The DSC thermogram for Voriconazole (1R)-(-)-10-camphorsulfonate Form B shows a distinct endothermic peak at approximately 185°C, which corresponds to its melting point. google.com In contrast, pure voriconazole exhibits a sharp endothermic peak at a lower temperature, around 131-134°C. researchgate.netresearchgate.net This difference in thermal behavior further confirms the distinct nature of the polymorphic forms and provides critical data for process development and control.

Analysis of Intermolecular and Intramolecular Interactions in Crystal Packing

A detailed crystallographic analysis and a definitive quantitative breakdown of the intermolecular and intramolecular interactions within the crystal lattice of this compound are not extensively reported in publicly available scientific literature. However, an understanding of the constituent molecules—voriconazole and camphor sulfonate—allows for a qualitative prediction of the primary forces at play in its crystal packing.

The this compound salt is comprised of the voriconazole cation and the camphor sulfonate anion. The crystal packing would be governed by a combination of strong ionic interactions and a network of weaker non-covalent interactions.

Hydrogen Bonding: Hydrogen bonds are expected to be significant in stabilizing the crystal structure. The voriconazole molecule contains several hydrogen bond donors (the hydroxyl group) and acceptors (nitrogen atoms of the triazole and pyrimidine (B1678525) rings, the fluorine atoms, and the oxygen of the hydroxyl group). The camphor sulfonate anion also possesses hydrogen bond acceptors in the form of the oxygen atoms of the sulfonate group and the ketone group. A complex network of intermolecular hydrogen bonds involving these functional groups would likely exist, linking adjacent cations and anions.

A comprehensive understanding of the crystal packing would require single-crystal X-ray diffraction analysis to determine the precise bond lengths, angles, and spatial arrangement of the molecules in the unit cell. This would enable a detailed quantitative analysis of the various intermolecular and intramolecular forces.

Control and Achievement of High Enantiomeric and Chemical Purity in Crystalline Forms

The production of voriconazole for pharmaceutical use requires stringent control over both its chemical and enantiomeric purity. The formation of the diastereomeric salt, this compound, is a critical step in the purification process, particularly for separating the desired (2R,3S)-enantiomer from its unwanted stereoisomers.

The use of (1R)-(-)-10-camphorsulfonic acid as a resolving agent allows for the selective crystallization of the desired diastereomeric salt, (2R,3S)-voriconazole-(1R)-(-)-10-camphorsulfonate. This process effectively separates the desired enantiomer from the racemic mixture.

Research has focused on optimizing the crystallization process to yield highly pure forms of this salt. A novel polymorphic form, designated as Form B, of voriconazole (1R)-(-)-10-camphorsulfonate has been identified. This crystalline form is characterized by its high purity levels.

Purity Levels of Voriconazole (1R)-(-)-10-camphorsulfonate Form B

| Purity Type | Achieved Purity Level | Reference |

|---|---|---|

| Enantiomeric Purity | >97.00% (typically 97.50% to 99.95%) | nih.gov |

| Chemical Purity | >99.50% (typically 99.95% to 100.00%) | nih.gov |

The process for preparing this high-purity crystalline Form B has been outlined in patent literature. nih.gov Furthermore, methods for the efficient recovery and reuse of the (R)-10-camphorsulfonic acid resolving agent have been developed. These recovery methods are crucial for making the manufacturing process more cost-effective and environmentally friendly. One such method involves a multi-step process of alkalization, acidification, and recrystallization to reclaim the resolving agent with high optical purity, which can then be reused for the resolution of voriconazole. svaklifesciences.com

The efficacy of the recovered (R)-10-camphorsulfonic acid has been demonstrated, achieving an optical purity of 99.9% in the subsequent resolution of voriconazole. nih.gov In addition to classical resolution, advanced chromatographic techniques like supercritical fluid chromatography (SFC) have been developed for the analytical and preparative scale separation of voriconazole enantiomers, offering a rapid and efficient alternative for ensuring high enantiomeric purity.

Analytical Method Development and Validation for Quality Control and Impurity Profiling

Identification and Structural Elucidation of Degradation Products

Understanding the degradation pathways of Voriconazole (B182144) is crucial for ensuring its stability and safety. Forced degradation studies, conducted under various stress conditions as per International Conference on Harmonisation (ICH) guidelines, are instrumental in identifying potential degradation products. nih.govnih.gov These studies help in developing stability-indicating analytical methods that can separate the active pharmaceutical ingredient from its degradation products. nih.govnih.gov

Forced degradation studies on Voriconazole have been performed under several conditions, including:

Acid Hydrolysis: Treatment with hydrochloric acid (e.g., 0.1 M to 5N HCl) at elevated temperatures. nih.govoup.com

Base Hydrolysis: Exposure to sodium hydroxide (B78521) (e.g., 0.1 M to 1N NaOH), which has been shown to cause significant degradation. nih.govnih.govoup.comresearchgate.net

Oxidative Degradation: Use of hydrogen peroxide (e.g., 1% to 30% H2O2). sciencescholar.usnih.govoup.com

Thermal Degradation: Subjecting the drug to dry heat (e.g., 60°C). nih.govnih.gov

Photolytic Degradation: Exposure to UV and visible light. sciencescholar.usnih.govnih.gov

Research indicates that Voriconazole is particularly susceptible to degradation under basic and oxidative conditions. nih.govoup.comeurasianjournals.com In one study, significant degradation was observed under base hydrolysis, while the drug was relatively stable under acidic, photolytic, and thermal stress. nih.gov Another study found that Voriconazole degrades under acidic, alkaline, and neutral hydrolytic conditions but is relatively stable to dry heat, oxidation, and photolytic stress. nih.gov

The primary degradation product formed under alkaline, UVC radiation, and high-temperature conditions has been isolated and structurally elucidated using techniques like NMR spectroscopy, IR spectroscopy, and mass spectrometry. researchgate.net This major degradation product was identified as 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone. researchgate.net Other studies have also reported the formation of specific impurities, such as imp-A and imp-D, under acid, base, and water hydrolysis conditions. oup.com

A validated stability-indicating RP-HPLC method is essential to separate and quantify Voriconazole from these degradation products. nih.govnih.govoup.com The mass balance of the stressed samples is often calculated to ensure that all degradation products have been accounted for, confirming the stability-indicating nature of the method. nih.gov

Table 2: Summary of Forced Degradation Studies on Voriconazole

| Stress Condition | Reagent/Condition | Observed Degradation | Identified Degradation Products | Reference |

|---|---|---|---|---|

| Acid Hydrolysis | 0.1 M - 5N HCl | Slight to moderate degradation | Imp-A, Imp-D | nih.govoup.com |

| Base Hydrolysis | 0.1 M - 1N NaOH | Significant degradation | 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone, Imp-A, Imp-D | nih.govoup.comresearchgate.net |

| Oxidation | 1% - 30% H2O2 | Slight to moderate degradation | Imp-D, other unknown degradants | nih.govoup.com |

| Thermal Degradation | 60°C for 24 hours | Stable to slight degradation | - | nih.govnih.gov |

Preclinical Pharmacokinetics and Metabolism Studies Mechanistic Focus

Mechanism of Action: Inhibition of Fungal Ergosterol (B1671047) Biosynthesis

Voriconazole (B182144) exerts its antifungal effect by targeting a crucial enzyme in the fungal cell membrane synthesis pathway. nih.govyoutube.comnih.gov Like other triazole antifungals, voriconazole inhibits the cytochrome P450-dependent enzyme 14-α-lanosterol demethylase (also known as CYP51). nih.govnih.govdrugbank.com This enzyme is vital for the conversion of lanosterol (B1674476) to ergosterol, an essential component of the fungal cell membrane. nih.govnih.gov

The inhibition of 14-α-lanosterol demethylase leads to a depletion of ergosterol and a concurrent accumulation of 14-α-methylated sterols. nih.govnih.gov This disruption in the composition of the fungal cell membrane alters its fluidity and integrity, impairing the function of membrane-bound enzymes and ultimately inhibiting fungal growth. nih.gov Voriconazole exhibits a high degree of selectivity for fungal cytochrome P450 enzymes over their mammalian counterparts, which contributes to its therapeutic index. nih.gov This targeted action disrupts the structural integrity of the fungal cell, leading to a fungistatic effect. drugbank.com

In Vitro Metabolism Investigations Using Microsomal Preparations

The metabolism of voriconazole is a key determinant of its pharmacokinetic variability. In vitro studies utilizing liver microsomes have been instrumental in elucidating the enzymatic pathways responsible for its biotransformation. These investigations have revealed that voriconazole is extensively metabolized, primarily by the cytochrome P450 (CYP) enzyme system in the liver. nih.govnih.gov

The major metabolic pathway is N-oxidation, leading to the formation of the major circulating metabolite, voriconazole N-oxide. nih.govdrugbank.comnih.gov Several CYP isoenzymes are involved in the metabolism of voriconazole, with CYP2C19 playing a predominant role. nih.govnih.govnih.gov CYP3A4 and CYP2C9 also contribute to its metabolism to a lesser extent. nih.govdrugbank.com The involvement of CYP2C19 is particularly significant due to its known genetic polymorphism, which can lead to substantial inter-individual differences in drug clearance. nih.gov

Studies comparing liver microsomes from pediatric and adult donors have shown that the rate of voriconazole metabolism is significantly higher in the pediatric population. nih.gov This finding correlates with the higher in vivo clearance of the drug observed in children compared to adults. nih.gov Specifically, the apparent Vmax for the formation of voriconazole N-oxide was found to be approximately three-fold higher in pediatric liver microsomes. nih.gov

Table 1: In Vitro Metabolism of Voriconazole in Human Liver Microsomes

| Parameter | Pediatric | Adult |

| In Vitro Half-life (T1/2) | 33.8 ± 15.3 min | 72.6 ± 23.7 min |

| Apparent Km for N-oxide formation | 11 ± 5.2 µM | 9.3 ± 3.6 µM |

| Apparent Vmax for N-oxide formation | 120.5 ± 99.9 pmol/min/mg | 40 ± 13.9 pmol/min/mg |

Data adapted from a study comparing in vitro metabolism in pediatric and adult liver microsomes. nih.gov

Impact of Advanced Formulation Design on Preclinical Pharmacokinetic Profiles in Animal Models

The formulation of a drug can significantly influence its pharmacokinetic properties. In the case of voriconazole, which has moderate water solubility and exhibits nonlinear pharmacokinetics, advanced formulation strategies have been explored to optimize its delivery and exposure. tandfonline.com

Preclinical studies in animal models have demonstrated the potential of liposomal formulations to improve the pharmacokinetic profile of voriconazole. tandfonline.com For instance, a study in Balb/c mice showed that a liposomal formulation of voriconazole resulted in higher blood concentrations at all time points compared to a conventional formulation. tandfonline.com This was attributed to a deceleration in the metabolism of voriconazole when encapsulated in liposomes, leading to a 30% slower formation of the inactive metabolite, voriconazole N-oxide, during the initial hour after administration. tandfonline.com

Furthermore, the liposomal formulation was able to maintain blood concentrations of voriconazole above the minimum inhibitory concentration (MIC) for a longer duration (12 hours) compared to the conventional formulation (8 hours) following a single intravenous dose. tandfonline.com These findings highlight the potential of advanced formulation design to enhance the therapeutic efficacy of voriconazole by improving its pharmacokinetic characteristics.

Animal models have also been crucial in understanding the tissue distribution of voriconazole. In a guinea pig model of dermatophytosis, orally administered voriconazole resulted in skin concentrations that were significantly higher than the MICs required for the target pathogen. researchgate.net This demonstrates the drug's ability to penetrate target tissues, a critical factor for its efficacy in treating localized infections. researchgate.net

Advanced Formulation Development and Drug Delivery Systems Preclinical Focus

Nanotechnology-Based Drug Delivery Systems

The application of nanotechnology to voriconazole (B182144) delivery aims to overcome challenges associated with its physicochemical properties. nih.gov By encapsulating the drug in nanocarriers, researchers are exploring avenues to improve its performance in preclinical models. nih.govresearchgate.net

Development and Characterization of Polymeric Nanoparticles (e.g., Zein (B1164903)/Pectin (B1162225)/Hyaluronic Acid Nanoparticles)

Polymeric nanoparticles are a key area of investigation for voriconazole delivery. Among these, systems composed of natural polymers like zein, pectin, and hyaluronic acid are showing promise. nih.gov These materials are biodegradable, biocompatible, and can be formulated to protect the encapsulated drug. nih.gov

A modified nanoprecipitation technique has been successfully employed to create zein-based nanoparticles stabilized with pectin and hyaluronic acid for voriconazole encapsulation. nih.gov This method is favored for its simplicity and ability to produce nanoparticles with controlled sizes. nih.gov The process involves dissolving zein and voriconazole in an organic solvent and adding this solution to an aqueous phase containing pectin and hyaluronic acid under controlled stirring. nih.gov The subsequent removal of the organic solvent results in the formation of drug-loaded nanoparticles. nih.gov

The physicochemical characteristics of these nanoparticles are critical to their function. Studies have shown that zein/pectin/hyaluronic acid nanoparticles loaded with voriconazole exhibit a spherical shape. nih.govnih.gov

Detailed characterization of these nanoparticles has yielded the following results:

Table 1: Physicochemical Properties of Voriconazole-Loaded Zein/Pectin/Hyaluronic Acid Nanoparticles| Attribute | Value | Reference |

|---|---|---|

| Particle Size | ~191 - 268 nm | nih.govnih.gov |

| Zeta Potential | -24 to -48.7 mV | nih.govnih.govresearchgate.net |

| Encapsulation Efficiency | 34% to 88% | nih.govnih.govresearchgate.net |

| Polydispersity Index (PDI) | ~0.079 | researchgate.net |

The negative zeta potential indicates good colloidal stability, while the high encapsulation efficiency demonstrates the carrier's capacity to effectively load the drug. nih.govnih.gov The small particle size and narrow size distribution are desirable for predictable in vivo behavior. researchgate.net

In vitro release studies are crucial for predicting the in vivo performance of drug delivery systems. For voriconazole-loaded zein/pectin/hyaluronic acid nanoparticles, a controlled release profile has been observed. nih.govnih.gov In simulated gastrointestinal conditions, the nanoparticles demonstrated stability and controlled the release of the encapsulated voriconazole. nih.gov One study reported that approximately 8% of the voriconazole was released within the first 2 hours, with a total of 16% released over a 24-hour period, indicating a sustained release pattern. nih.gov This controlled release is attributed to the homogeneous dispersion of the drug within the nanoparticle matrix. nih.gov

Cyclodextrin-Based Nanocarriers for Enhanced Delivery (e.g., Hydroxypropyl-β-cyclodextrin complexes)

Cyclodextrins are another class of materials being explored to enhance the delivery of voriconazole. These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic inner cavity, allowing them to form inclusion complexes with poorly soluble drugs like voriconazole, thereby improving their solubility. nih.govnih.gov

Hydroxypropyl-β-cyclodextrin (HPβCD) is a derivative that has been extensively studied for this purpose. nih.govplos.org The formation of a voriconazole-HPβCD complex can significantly increase the drug's aqueous solubility. plos.org This complex can then be incorporated into various nanoparticle formulations, such as polymeric nanobeads, to further control the drug's release. nih.gov For instance, HPβCD-based polymeric nanobeads containing voriconazole have been fabricated using free radical polymerization. nih.gov These nanobeads have shown a high encapsulation efficiency and a sustained release profile. nih.gov

Topical Drug Delivery Strategies

Topical delivery of voriconazole is being investigated as a means to treat localized fungal infections while minimizing systemic exposure. nih.gov Nanotechnology plays a significant role in developing advanced topical formulations.

Nanostructured lipid carriers (NLCs) are a promising approach for topical voriconazole delivery. nih.gov NLCs are composed of a blend of solid and liquid lipids, which can enhance drug loading and skin penetration. nih.gov One study involved the development of a voriconazole-loaded NLC-based hydrogel. nih.gov The nanoparticles within the gel were spherical, with a size of approximately 210 nm and a zeta potential of -30 mV. nih.gov In vitro skin permeation studies using this NLC-gel demonstrated significantly higher drug flux and greater accumulation of voriconazole in the deeper layers of the skin compared to conventional cream and microemulsion-based gel formulations. nih.gov

Another approach involves the use of self-nanoemulsifying drug delivery systems (SNEDDS) for ophthalmic delivery. nih.govresearchgate.net A voriconazole-loaded SNEDDS was developed and optimized, resulting in nano-sized droplets upon gentle agitation in an aqueous medium. nih.govresearchgate.net This formulation exhibited excellent stability and significantly improved the transcorneal permeability of voriconazole compared to a commercial formulation. nih.govresearchgate.net

Furthermore, nanosponges, which are porous, spherical structures, have been prepared for both topical and oral delivery of voriconazole. ijddr.in These nanosponges, formulated as a gel, demonstrated controlled drug release and were found to be spherical and spongy in nature with particle sizes in the range of 200-400 nm. ijddr.in

Fabrication and Evaluation of Film-Forming Sprays for Dermal Application

Film-forming sprays offer a convenient and patient-friendly application method for dermal drug delivery. These formulations are designed to be sprayed onto the skin, where they form a thin, flexible, and often transparent film that adheres to the application site. This film acts as a reservoir for the drug, providing sustained release over an extended period.

The fabrication of these sprays typically involves dissolving voriconazole camphor (B46023) sulfonate and a film-forming polymer in a volatile solvent system. Upon application, the solvent evaporates, leaving behind the drug-loaded polymer film. The choice of polymer is critical as it dictates the film's mechanical properties, such as flexibility and adhesion, as well as the drug release characteristics.

Evaluation of these film-forming systems is comprehensive, focusing on both the formulation and the resulting film. Key parameters assessed include:

Drying Time: The time it takes for the spray to form a non-tacky film.

Film Thickness and Uniformity: Ensuring a consistent film is formed with each application.

Mechanical Strength: Assessing the film's resistance to abrasion and its ability to remain intact on the skin.

In Vitro Drug Release: Measuring the rate and extent of drug release from the film, typically using diffusion cell apparatus.

| Parameter | Description | Significance |

| Drying Time | Time required for the sprayed formulation to form a solid, non-tacky film. | A shorter drying time enhances patient convenience and reduces the risk of the formulation being wiped off before it is effective. |

| Film Flexibility | The ability of the film to bend and stretch with skin movement without cracking. | High flexibility ensures the integrity of the film and continuous drug delivery, especially on joints and other mobile areas of the skin. |

| Mucoadhesion | The ability of the film to adhere to mucosal surfaces. | Important for applications near mucous membranes, ensuring prolonged contact time and localized drug delivery. |

Design and Permeation Studies of Lyotropic Liquid Crystal (LLC) Gels for Skin Deposition

Lyotropic liquid crystals (LLCs) are nanostructured systems formed by the self-assembly of amphiphilic molecules in the presence of a solvent. Their unique, ordered structures can enhance the solubilization of poorly water-soluble drugs like voriconazole and facilitate their transport across the skin barrier.

The design of LLC gels for voriconazole camphor sulfonate involves the careful selection of a lipid (such as a fatty acid or monoglyceride), a surfactant, and an aqueous phase. The specific composition and ratio of these components determine the type of liquid crystalline phase formed (e.g., lamellar, hexagonal, or cubic), which in turn influences the drug release and skin permeation profile.

Permeation studies are crucial for evaluating the performance of these LLC gels. These studies are typically conducted using ex vivo skin models, such as excised human or animal skin, mounted in Franz diffusion cells. The amount of this compound that penetrates into and permeates through the different layers of the skin is quantified over time. Research has demonstrated that LLC formulations can significantly increase the skin deposition of voriconazole compared to conventional gel formulations.

| LLC Component | Role in Formulation | Example |

| Amphiphile | Forms the liquid crystalline structure. | Monoglycerides, Phospholipids |

| Oil Phase | Can act as a penetration enhancer and help to form the LLC structure. | Fatty acids, Fatty acid esters |

| Aqueous Phase | The solvent in which the amphiphiles self-assemble. | Water, Buffer solutions |

| Drug | The active pharmaceutical ingredient to be delivered. | This compound |

Development and Characterization of Oil/Polyethylene Glycol (PEG) Creams

Creams are semisolid emulsions that are widely used for topical drug delivery due to their desirable aesthetic properties and ease of application. The development of an oil/polyethylene glycol (PEG) cream for this compound aims to create a stable and effective delivery vehicle.

These formulations typically consist of an oil phase, an aqueous phase containing PEGs of various molecular weights, and an emulsifying agent to stabilize the emulsion. This compound is incorporated into the appropriate phase depending on its solubility characteristics. The use of PEGs can enhance drug solubility and may also influence skin hydration and drug penetration.

The characterization of these creams involves a battery of tests to ensure their quality and performance:

Physical Appearance and Homogeneity: Visual inspection for smoothness and absence of phase separation.

pH Measurement: To ensure the formulation is non-irritating to the skin.

Viscosity and Spreadability: To assess the ease of application and feel of the cream on the skin.

Droplet Size Analysis: To determine the size of the dispersed phase droplets, which can impact stability and drug release.

Drug Content Uniformity: To ensure consistent dosage in the formulation.

Ex Vivo Permeation and Skin Deposition Studies

Ex vivo permeation and skin deposition studies are fundamental to the preclinical evaluation of any new topical formulation. These studies provide critical information on the ability of the formulation to deliver the drug across the stratum corneum, the outermost layer of the skin, and into the viable epidermis and dermis where it can exert its therapeutic effect.

These experiments utilize excised skin, often from porcine or human sources, in a controlled laboratory setting. The skin is mounted in a diffusion cell that separates a donor chamber, where the formulation is applied, from a receptor chamber containing a fluid that mimics physiological conditions.

Over the course of the experiment, samples are taken from the receptor fluid to determine the rate of drug permeation through the skin. At the end of the study, the skin itself is analyzed to quantify the amount of drug that has been retained in the different skin layers (stratum corneum, epidermis, and dermis). This "skin deposition" data is often more relevant for topical therapies, where the goal is to treat a localized condition within the skin rather than to achieve systemic absorption.

| Parameter | Measurement | Interpretation |

| Permeation Flux | The rate at which the drug passes through the skin into the receptor fluid. | A higher flux indicates more rapid systemic absorption, which may or may not be desirable depending on the therapeutic goal. |

| Lag Time | The time it takes for the drug to begin appearing in the receptor fluid. | A shorter lag time suggests a faster onset of percutaneous absorption. |

| Skin Deposition | The amount of drug retained in the different layers of the skin (stratum corneum, epidermis, dermis) at the end of the study. | High deposition in the target skin layers is desirable for treating localized skin infections. |

Computational Chemistry and Molecular Modeling Investigations

Structure-Based Drug Discovery (SBDD) Approaches

Structure-Based Drug Discovery (SBDD) relies on the three-dimensional structural information of the biological target to design and optimize drug candidates. In the case of voriconazole (B182144), the primary target is the fungal enzyme lanosterol (B1674476) 14α-demethylase (CYP51), a critical component in the ergosterol (B1671047) biosynthesis pathway. medchemexpress.complos.org

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For voriconazole, docking simulations are instrumental in elucidating its binding mode within the active site of fungal CYP51. plos.org These simulations have shown that the triazole ring of voriconazole plays a crucial role by coordinating with the heme iron atom in the active site of CYP51. youtube.comyoutube.com This interaction is fundamental to the inhibition of the enzyme.

Furthermore, the difluorophenyl and fluoropyrimidine moieties of voriconazole form key interactions with the amino acid residues lining the active site cavity. plos.org These interactions, which include hydrogen bonds and hydrophobic contacts, contribute to the high binding affinity and selectivity of voriconazole for the fungal enzyme over its human orthologs. Docking studies have been performed on CYP51 from various fungal pathogens, such as Candida albicans, to understand the specifics of these interactions. plos.org

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing for the analysis of its conformational flexibility and stability over time. MD simulations of the voriconazole-CYP51 complex have been employed to study the dynamic behavior of the ligand within the binding pocket and to assess the stability of the interactions predicted by molecular docking. These simulations can reveal subtle conformational changes in both the ligand and the protein upon binding, which are crucial for a comprehensive understanding of the binding mechanism.

Studies have shown that voriconazole forms a stable complex with CYP51, with the key interactions being maintained throughout the simulation. plos.org The insights gained from MD simulations are valuable for understanding the structural basis of voriconazole's potent antifungal activity and can guide the design of new, even more effective, antifungal agents.

Free Energy Perturbation Methods for Binding Affinity Quantification

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energies of a series of related ligands to a common receptor. nih.govscielo.brbohrium.com This technique is based on statistical mechanics and involves the gradual transformation (perturbation) of one ligand into another in a series of non-physical intermediate steps. rsc.org By calculating the free energy change for this transformation both in solution and when bound to the protein, the relative binding affinity can be determined with high accuracy. nih.govresearchgate.net

While specific FEP studies on voriconazole camphor (B46023) sulfonate are not widely available in the public literature, this methodology holds significant potential for the rational design of next-generation azole antifungals. For instance, FEP could be employed to predict how specific chemical modifications to the voriconazole scaffold would affect its binding affinity to CYP51. Such predictions can help prioritize the synthesis of compounds with potentially improved potency, saving considerable time and resources in the drug discovery pipeline. The accuracy of FEP calculations makes it a powerful tool for lead optimization in drug discovery projects. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models are built by identifying molecular descriptors that correlate with the activity of the compounds. Once a statistically robust QSAR model is developed, it can be used to predict the activity of new, unsynthesized compounds. frontiersin.orgresearchgate.net

Although specific QSAR studies focusing on voriconazole camphor sulfonate are not readily found, numerous QSAR studies have been conducted on other azole antifungal agents. scielo.brnih.gov These studies have identified various descriptors, such as electronic, steric, and hydrophobic properties, that are important for the antifungal activity of this class of compounds. youtube.comnih.gov For example, QSAR models have highlighted the importance of specific substitutions on the aromatic rings of azole compounds for their potency. youtube.com Such models provide valuable insights into the key structural features required for antifungal activity and can guide the design of novel azole derivatives with enhanced efficacy.

Table 1: Key Molecular Descriptors in Azole Antifungal QSAR Studies This table is illustrative and based on general findings for azole antifungals, not specific to this compound.

| Descriptor Type | Example Descriptor | Significance in Antifungal Activity |

|---|---|---|

| Electronic | HOMO/LUMO energies | Relates to the ability to participate in charge-transfer interactions with the target enzyme. nih.gov |

| Steric | Molecular volume/surface area | Governs the fit of the ligand into the binding pocket of the enzyme. |

| Hydrophobic | LogP | Influences membrane permeability and hydrophobic interactions within the binding site. nih.gov |

| Topological | Connectivity indices | Describes the branching and shape of the molecule, which can affect binding. |

Application in Understanding Molecular Interactions with Fungal Enzyme Targets

The application of computational chemistry and molecular modeling has been pivotal in understanding the molecular interactions between voriconazole and its fungal enzyme target, CYP51. medchemexpress.com As the active moiety of this compound, the interactions of voriconazole are of primary interest.

These computational studies have not only rationalized the potent activity of voriconazole but have also provided a framework for understanding the mechanisms of resistance. Mutations in the ERG11 gene, which encodes CYP51, can lead to amino acid changes in the active site that reduce the binding affinity of voriconazole. plos.org Molecular modeling can be used to predict the impact of these mutations on drug binding, helping to explain and in some cases predict clinical resistance. This understanding is crucial for the development of new antifungal agents that can overcome existing resistance mechanisms.

Compound and Formulation Stability and Compatibility Studies

Degradation Pathways and Kinetic Analysis

Stress degradation studies are crucial for elucidating the inherent stability characteristics of an active pharmaceutical ingredient. For voriconazole (B182144), the active moiety in Voriconazole camphor (B46023) sulfonate, degradation behavior has been evaluated under various stress conditions, including hydrolysis, oxidation, and photolysis. nih.govoup.comeurasianjournals.com The molecule shows different stability profiles depending on the pH of the medium. nih.goveurasianjournals.comnih.gov It is found to be more susceptible to degradation under basic conditions compared to acidic or neutral environments. nih.goveurasianjournals.comnih.gov For instance, in one study, voriconazole was significantly degraded when exposed to 0.1 N sodium hydroxide (B78521), while it remained relatively stable in 3 N hydrochloric acid. nih.gov Another study confirmed that the drug degrades significantly in base hydrolysis conditions. nih.gov The degradation in alkaline solution was found to be 37.0%, whereas in acidic solution, it was only 0.7%. eurasianjournals.com

Oxidative stress, induced by agents like hydrogen peroxide, also leads to the degradation of voriconazole. oup.comeurasianjournals.com One report indicated a 13.0% degradation when treated with 1.5% H2O2. eurasianjournals.com Photodegradation is another pathway, observed particularly under severe exposure to light, such as UVC radiation at 254 nm. oup.comeurasianjournals.comresearchgate.net In one case, photodegradation reached about 40% with the appearance of two photodegradation products. eurasianjournals.com The major degradation product formed under alkaline, UVC, and thermal stress has been identified as 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone. researchgate.net

Kinetic analysis of voriconazole's metabolism, which is a form of in-vivo degradation, primarily involves the enzyme cytochrome P450 2C19 (CYP2C19). nih.govnih.govfrontiersin.org This enzyme is responsible for converting voriconazole to its major inactive metabolite, voriconazole-N-oxide. nih.gov The metabolism follows Michaelis-Menten kinetics, and the intrinsic clearance (CLint) of voriconazole N-oxidation in human liver microsomes has been determined to be 8.76 µL/min·mg. nih.gov Genetic polymorphisms in the CYP2C19 gene can significantly alter the metabolic kinetics, leading to large interpatient variability in drug concentrations. nih.govnih.gov

The following table summarizes the degradation of voriconazole under various stress conditions as reported in a stability-indicating HPLC method development study. eurasianjournals.com

Summary of Voriconazole Degradation Under Stress Conditions

| Stress Condition | Reagent/Condition | Incubation | Drug Recovery (%) | Total Degradation (%) | Reference |

|---|---|---|---|---|---|

| Acidic | 1 M HCl | 50°C for 2 hours | 99.3 | 0.7 | eurasianjournals.com |

| Basic | 1 N NaOH | 50°C for 2 hours | 63.0 | 37.0 | eurasianjournals.com |

| Oxidative | 1.5% H2O2 | 50°C for 2 hours | 87.0 | 13.0 | eurasianjournals.com |

| Photo-irradiation | Methanol (B129727) solution | Not specified | ~60.0 | ~40.0 | eurasianjournals.com |

Drug-Excipient Compatibility Assessments in Formulation Development

The preformulation stage of pharmaceutical development critically involves studies to assess the compatibility between the active pharmaceutical ingredient (API) and various excipients. biomedres.ussaapjournals.org These studies are essential to identify any physical or chemical interactions that could compromise the stability, efficacy, and safety of the final dosage form. biomedres.usconicet.gov.ar Incompatibility can lead to changes in physical properties, formation of degradation products, and altered bioavailability. conicet.gov.ar

Application of Thermal and Non-Thermal Analytical Techniques

A combination of thermal and non-thermal analytical techniques is employed to screen for potential drug-excipient incompatibilities. biomedres.ussaapjournals.org Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetry (TGA), are powerful tools for rapidly detecting interactions. biomedres.usnetzsch.com They measure changes in physical properties like melting point, enthalpy, and mass loss as a function of temperature. biomedres.usresearchgate.net Non-thermal techniques, primarily Fourier Transform Infrared (FTIR) spectroscopy, provide information about changes in the chemical structure and bonding within the drug-excipient mixture at ambient temperatures. conicet.gov.arresearchgate.neteurekaselect.com The use of multiple techniques provides a more comprehensive and reliable assessment, as a single method may not always provide conclusive results. biomedres.us

Fourier Transform Infra-Red (FTIR) Spectroscopy for Interaction Profiling

FTIR spectroscopy is a valuable method for identifying potential chemical interactions between a drug and excipients by detecting changes in the vibrational frequencies of their functional groups. conicet.gov.areurekaselect.com The absence of significant shifts or the disappearance of characteristic peaks of the drug in the spectrum of the physical mixture suggests compatibility. nih.gov In studies involving voriconazole, FTIR has been used to assess its compatibility with excipients like Carbopol 934 and stearic acid. nih.gov The analysis indicated no major shifting of functional peaks, suggesting a lack of interaction between voriconazole and these polymers. nih.gov The characteristic peaks for voriconazole, such as those for O-H, C-N, and C-F stretching, remained identifiable in the physical mixture. nih.gov

The table below presents characteristic FTIR absorption bands for voriconazole and an excipient, illustrating how the spectrum of the physical mixture is assessed for compatibility.

Characteristic FTIR Peaks for Voriconazole and Excipients

| Compound | Functional Group | Wavenumber (cm-1) | Reference |

|---|---|---|---|

| Voriconazole | OH stretching | 3200.09–3046.04 | nih.gov |

| C-N stretching | 1510.28–1451.28 | nih.gov | |

| C-F stretching | 1587.44–1451.28 | nih.gov | |

| Stearic Acid | C=O stretching | 1700 | nih.gov |

| Carbopol 934 | C=O stretching | 1750–1700 | nih.gov |

| Physical Mixture | Showed no major shifting of functional peaks, indicating compatibility. | nih.gov |

Differential Scanning Calorimetry (DSC) for Compatibility Evaluations

DSC is a primary thermal analysis technique used to evaluate drug-excipient compatibility by observing changes in the melting endotherms of the components in a mixture. netzsch.comresearchgate.net A significant shift in the melting peak, a change in its enthalpy, or the appearance of new thermal events can indicate a physical or chemical interaction. researchgate.net DSC studies on voriconazole with excipients used in microsphere formulations, such as poly(ε-caprolactone) (PCL) and poloxamer 188, have been conducted. researchgate.net The thermogram of pure voriconazole shows a sharp endothermic peak corresponding to its melting point. researchgate.net In physical mixtures and drug-loaded microspheres, shifts in the melting peaks of both the drug and the polymer were observed, indicating an interaction and encapsulation of the drug within the polymer matrix. researchgate.net

The following table summarizes the thermal events observed in a DSC analysis of voriconazole and its formulation components. researchgate.net

DSC Thermal Events for Voriconazole and Formulation Components

| Sample | Endothermic Peak (°C) | Interpretation | Reference |

|---|---|---|---|

| Voriconazole (VRZ) | ~165 | Melting point of pure drug | researchgate.net |

| Poloxamer 188 stabilized PCL microspheres (F0 PCL@MSPs) | ~59 | Melting point of polymer matrix | researchgate.net |

| Physical Mixture (VRZ + F0 PCL@MSPs) | 59.54 | Melting point of polymer matrix present | researchgate.net |

| Voriconazole-loaded microspheres (F3 VRZ@PCL MSPs) | 51.31 | Shifted peak of polymer matrix | researchgate.net |

| 165.14 | Shifted peak of voriconazole, indicating encapsulation | researchgate.net |

Influence of Environmental Factors on Stability

The stability of a pharmaceutical compound is significantly influenced by environmental factors such as temperature, light, and humidity. nih.gov For voriconazole, exposure to elevated temperatures can lead to degradation, especially when in solution. researchgate.net Studies have shown that storing voriconazole solutions at 60°C results in notable degradation. researchgate.net In a study on voriconazole oral suspension, incorrect storage at refrigerated temperatures (2-8°C) was found to compromise dose uniformity, with concentrations fluctuating over time. researchgate.net Conversely, temperature can be used in a controlled manner during manufacturing; for instance, drying wet Voriconazole (lR)-(-)-10-camphorsulfonate at 50-60°C under vacuum is a specific process step to obtain a distinct polymorphic form known as Form B. google.com

Light exposure is another critical factor. nih.gov Voriconazole is susceptible to photodegradation, particularly under UVC light (254 nm). researchgate.net When in solution, its content can drop significantly after just one hour of exposure. researchgate.net The solid crystalline form is also unstable under UVC light, though degradation is slower. researchgate.net However, formulated tablets have shown to be more stable, likely because the excipients and coating offer protection from light. researchgate.net In one study, samples stored at 37°C showed yellowish discolorations after 168 hours, which can be indicative of chemical reactions accelerated by temperature and potentially light. nih.gov

Future Perspectives in Voriconazole Camphor Sulfonate Research

Innovations in Synthetic Routes and Purification Technologies for Enhanced Purity and Yield

Future research is focused on optimizing this pathway. Innovations aim to move beyond traditional batch crystallizations towards more continuous and controlled processes. The recovery of the (R)-10-camphorsulfonic acid is a key area for improvement. Current methods involve alkalization, acidification, and crystallization steps to reclaim the resolving agent. patsnap.com For instance, a described method for recovering (R)-10-camphorsulfonic acid from voriconazole (B182144) camphorsulfonate achieves a high yield of over 90%. patsnap.comgoogle.com

A significant leap in purification technology is the application of Centrifugal Partition Chromatography (CPC). This liquid-liquid chromatography technique offers a more efficient and environmentally friendly alternative to standard methods. For voriconazole, CPC has demonstrated the ability to achieve a 93% yield of the optically pure (2R,3S)-enantiomer with greater than 99% purity. rotachrom.com This represents a substantial improvement over traditional methods, which may only yield 35% of the desired enantiomer over a longer processing time. rotachrom.com The adoption of such advanced chromatographic techniques is a promising future direction for large-scale, high-purity production.

| Purification/Recovery Method | Compound | Achieved Yield/Purity | Reference |

| Crystallization | (R)-10-camphorsulfonic acid | 91.4% | patsnap.com |

| Centrifugal Partition Chromatography (CPC) | (2R,3S)-Voriconazole | 93% Yield, >99% Purity | rotachrom.com |

Development of Advanced Analytical Techniques for Trace Impurity Detection and Quantification

Ensuring the purity of voriconazole and its intermediates is critical for its safety and efficacy. A key process-related impurity is the resolving agent itself, (±)-Camphor-10-sulfonic acid, which is designated as impurity-E in some pharmacopeial monographs. caribjscitech.comcaribjscitech.com The development of sensitive and specific analytical methods for detecting and quantifying trace levels of this and other impurities is an ongoing research priority.

High-Performance Liquid Chromatography (HPLC) and Reverse-Phase HPLC (RP-HPLC) are the most widely used techniques for this purpose. nih.govplos.org Stability-indicating HPLC methods have been developed to separate voriconazole from its degradation products and diastereomeric impurities. nih.gov A novel RP-HPLC method was specifically developed and validated for the quantification of impurity-E in voriconazole for infusion, achieving a limit of quantitation (LOQ) of 6.0 μg/mL and a limit of detection (LOD) of 2.0 μg/mL. caribjscitech.com

To overcome the limitations of existing methods, which can be complex and require significant amounts of organic solvents, newer techniques are being explored. An alternative ion chromatography method has been developed for the determination of voriconazole impurity E. diduco.com This method utilizes a more straightforward carbonate-based eluent and requires only 5% organic solvent, making it a greener and more efficient alternative to the established pharmacopoeia method. diduco.com Future trends point towards the increased use of such advanced and hyphenated techniques, like Liquid Chromatography-Mass Spectrometry (LC-MS), for comprehensive impurity profiling. biomedres.us

| Analytical Technique | Analyte/Impurity | Key Parameters | Reference |

| RP-HPLC | Impurity-E ((±)-Camphor-10-sulfonic acid) | LOD: 2.0 μg/mL, LOQ: 6.0 μg/mL | caribjscitech.com |

| Ion Chromatography | Impurity-E and Chloride | Requires only 5% acetonitrile (B52724) in eluent | diduco.com |

Design of Next-Generation Drug Delivery Systems for Enhanced Preclinical Performance

While voriconazole camphor (B46023) sulfonate is an intermediate, the ultimate goal is to improve the performance of the final voriconazole API. Research into advanced drug delivery systems for voriconazole offers insights into how the properties of its salt forms could be leveraged for better therapeutic outcomes.

Nanotechnology-based systems are at the forefront of this research. nih.gov Formulations such as solid lipid nanoparticles (SLNs), nanostructured lipid carriers, and nano-emulsions have been developed to enhance the solubility, permeation, and bioavailability of voriconazole, while potentially reducing its toxicity. nih.govnih.gov For instance, voriconazole-loaded SLNs prepared using an ultrasonication method demonstrated sustained release over 12 hours, making them suitable for applications like ophthalmic delivery. nih.gov

Hydrogels are another promising platform for sustained drug release. mdpi.com 3D-crosslinked hydrogel rings loaded with voriconazole have shown a continuous, zero-order release pattern, which could offer significantly improved bioavailability compared to conventional eye drops. mdpi.com Cyclodextrin formulations have also been used to improve the delivery of intravenous voriconazole. oup.com These next-generation delivery systems could be adapted for voriconazole derived from the camphor sulfonate salt, potentially leading to enhanced preclinical and clinical performance through controlled and targeted drug release. nih.gov

Integration of In Silico and Experimental Approaches in Chemical and Pharmaceutical Design

The integration of computational modeling (in silico) with experimental work is accelerating the design and optimization of pharmaceutical compounds and processes. This synergy is particularly valuable in the context of voriconazole camphor sulfonate for understanding solid-state chemistry and predicting material properties.

Computational tools like Density Functional Theory (DFT) and Molecular Electrostatic Potential Surfaces (MEPS) analysis are being used to investigate and understand the intermolecular interactions, such as hydrogen bonding, that govern the formation of voriconazole co-crystals. researchgate.net This in silico analysis helps in rationally selecting co-formers and predicting the structure of new crystalline forms before undertaking extensive experimental screening. researchgate.net

Furthermore, computational methods can predict the mechanical properties of different crystal forms. DFT calculations have been used to understand how voriconazole crystals respond to mechanical stress, providing insights that are crucial for the formulation and manufacturing of solid dosage forms. researchgate.net By predicting slip planes and molecular orientations, these models can help explain why certain salts or co-crystals exhibit greater hardness, a key parameter for tableting. nih.gov The continued integration of these predictive computational models with experimental validation represents a powerful strategy for the future design of voriconazole intermediates and drug products with tailored chemical and pharmaceutical attributes.

Q & A

Basic: What analytical methods are recommended for quantifying voriconazole camphor sulfonate in plasma, and how are they validated?

Answer: Ultra-performance liquid chromatography (UPLC) and UPLC-tandem mass spectrometry (UPLC-MS/MS) are widely used due to their sensitivity and specificity. Key validation parameters include:

- Limit of quantification (LOQ): 0.1–0.3 mg/L depending on the laboratory .

- Calibration range: 0.1–40.0 mg/L or 0.3–15.0 mg/L, with coefficients of variation <15% .

- Sample stability: Exclude concentrations measured within 5 days of drug initiation to avoid non-steady-state conditions .

For method development, experimental designs should optimize mobile phase composition and column selection, as demonstrated in HPLC protocols for voriconazole formulations .

Basic: What pharmacokinetic parameters are critical when designing studies on this compound?

Answer: Essential parameters include:

- Trough concentration (Cmin): Must be monitored longitudinally, as it correlates with efficacy/toxicity. Studies show median values of 11 measurements per patient to capture variability .

- Metabolic ratio (voriconazole-N-oxide/voriconazole): Reflects CYP2C19 activity and is inversely associated with inflammation (e.g., CRP levels) .

- Liver function markers (ALT, AST, bilirubin): Significantly influence metabolic clearance and require adjustment in statistical models .

Advanced: How does systemic inflammation (e.g., elevated CRP) influence this compound metabolism, and how should this be addressed in experimental design?

Answer: Inflammation reduces CYP-mediated metabolism, increasing trough concentrations. Key considerations:

- CRP correlation: A 200 mg/L CRP increase elevates voriconazole concentrations by ≈200% (via formula: 1.005321<sup>N</sup>, where N = CRP difference in mg/L) .

- Study adjustments: Use longitudinal mixed-effects models to account for repeated measurements and covariates like liver enzymes. Log-transform non-normal data (e.g., metabolic ratios) .

- Clinical implications: Incorporate frequent therapeutic drug monitoring (TDM) during inflammatory episodes, as dose adjustments alone may not suffice .

Advanced: What statistical methodologies are optimal for analyzing longitudinal pharmacokinetic data with variable covariates?

Answer:

- Mixed-effects models: Handle repeated measures and inter-individual variability. Adjust for time-dependent covariates (e.g., CRP, ALT) .

- Log-transformation: Apply to skewed variables (e.g., metabolic ratios) to meet normality assumptions .

- Simulation-based predictions: Use formulas derived from regression coefficients (e.g., 1.005321<sup>N</sup> for CRP effects) to model concentration changes under varying conditions .

Advanced: How can enantiomeric purity of this compound derivatives be assessed in synthetic chemistry research?

Answer:

- Chiral chromatography: Use HPLC with chiral stationary phases to separate enantiomers. Validate methods with calibration standards for accuracy .

- Enantiomeric excess (ee): Calculate using peak area ratios. Advanced studies employ nuclear magnetic resonance (NMR) or circular dichroism (CD) for stereochemical confirmation .

- Stereochemical influence: Design experiments to distinguish chiral vs. steric effects (e.g., comparing sulfonamide derivatives with varying substituents) .

Advanced: What ethical and methodological standards apply to clinical studies involving this compound?

Answer:

- TDM protocols: Ensure dose adjustments are documented, especially in immunocompromised cohorts, to prevent bias from unmonitored concentration fluctuations .

- Data transparency: Share raw pharmacokinetic data (e.g., trough concentrations, CRP levels) in supplementary materials to enable independent validation .

- Ethical oversight: Disclose liver function monitoring practices and criteria for dose modification in informed consent documents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.